molecular formula C12H13ClN2 B1362266 Phenyl(pyridin-2-yl)methanamine hydrochloride CAS No. 59575-91-6

Phenyl(pyridin-2-yl)methanamine hydrochloride

Cat. No. B1362266
CAS RN: 59575-91-6
M. Wt: 220.7 g/mol
InChI Key: GVGSFONXPJCBIS-UHFFFAOYSA-N
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Description

Phenyl(pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H13ClN2 . It is a solid substance that appears white to yellow in color .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a pyridin-2-yl group through a methanamine linkage . The compound has a molecular weight of 220.7 .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 220.7 . It is white to yellow in color . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Catalysis

  • Catalytic Applications in Organic Chemistry:
    • Phenyl(pyridin-2-yl)methanamine derivatives have been used to synthesize unsymmetrical NCN′ pincer palladacycles, which show good activity and selectivity in catalytic applications where palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity in Medicinal Applications

  • Photocytotoxic Properties in Cancer Treatment:
    • Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have shown remarkable photocytotoxicity in red light to various cell lines, indicating potential in cancer treatment (Basu et al., 2014).

Synthesis and Characterization in Chemistry

  • Synthesis of Di(1‐oxo/thioxoperhydro‐1λ5‐[1,3,2]diazaphospholo[1,5‐a]pyridine‐1‐yl) (4‐substituted phenyl) boronates:

    • This compound has been synthesized in a two-step process and shows moderate to high antiosteoclast and osteoblast activity (Reddy et al., 2012).
  • Role in the Synthesis of Schiff Bases:

    • Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, have been explored for anticonvulsant activity. The structures were confirmed using various spectroscopic techniques (Pandey & Srivastava, 2011).

Photophysical Properties

  • Investigation of Photophysical Behaviors:
    • Studies of polydentate ligand involving phenyl(pyridin-2-yl)methanamine have shown that the addition of certain compounds results in a red-shift of fluorescence, indicating applications in photophysical studies (Ping-hua, 2010).

Hydrogen Bonding and Structural Studies

  • X-ray Crystallographic and DFT Studies:
    • Research on pyrrolide-imine Schiff base compounds, including phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, have provided insights into the complementary hydrogen bonding of these compounds (Akerman & Chiazzari, 2014).

Bioinorganic Chemistry

  • Metal-Dependent Cytotoxic Behaviour in Medicinal Chemistry:
    • Studies evaluating the cytotoxic behavior of coordination compounds involving phenyl(pyridin-2-yl)methanamine have shown the crucial role of the metal ion in biological activity, particularly in the context of DNA interaction and cell viability (Grau et al., 2018).

Safety and Hazards

Phenyl(pyridin-2-yl)methanamine hydrochloride is labeled with the signal word “Warning” and is associated with the hazard statement H302 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if swallowed, seeking medical advice immediately .

properties

IUPAC Name

phenyl(pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-9,12H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGSFONXPJCBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379479
Record name phenyl(pyridin-2-yl)methanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59575-91-6
Record name phenyl(pyridin-2-yl)methanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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